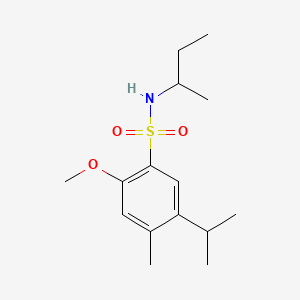

N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Description

N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a substituted benzene ring with methoxy (2-position), methyl (4-position), and isopropyl (5-position) groups. The sulfonamide nitrogen is bonded to a sec-butyl chain, introducing steric bulk and influencing physicochemical properties.

Properties

IUPAC Name |

N-butan-2-yl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-7-12(5)16-20(17,18)15-9-13(10(2)3)11(4)8-14(15)19-6/h8-10,12,16H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDIOYNHTKWBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring and its subsequent functionalization. The initial step may involve the nitration of benzene to introduce a nitro group, followed by reduction to an amine group. The sulfonamide group is then introduced through a reaction with sulfonic acid derivatives under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, modulating their activity, and influencing biological processes.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

2.2 Substituent Effects: Lessons from Chloroformates

Evidence from chloroformates (n-butyl, iso-butyl, sec-butyl) highlights how alkyl branching influences toxicity and reactivity :

- Toxicity : Mouse RD₅₀ values for sec-butyl chloroformate (117 ppm) and iso-butyl chloroformate (97 ppm) suggest branching moderately reduces acute toxicity compared to linear analogs.

While these trends apply to phosphonofluoridates, similar principles may govern the sec-butyl sulfonamide’s pharmacokinetics. Its branched chain could enhance metabolic stability relative to straight-chain analogs.

2.3 Comparison with Other Sulfonamides

Sulfonamides with isopropyl and methoxy groups (e.g., N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide) exhibit increased lipophilicity due to bulky substituents . For the sec-butyl derivative:

- Lipophilicity : The isopropyl and sec-butyl groups likely enhance membrane permeability but reduce aqueous solubility.

- Bioactivity : Methoxy and methyl groups on the benzene ring may improve binding to hydrophobic enzyme pockets, a common feature in sulfonamide-based inhibitors.

Research Implications and Gaps

- Toxicity Data: No direct toxicity studies are available for the sec-butyl sulfonamide. Extrapolation from chloroformate analogs suggests moderate acute toxicity, but experimental validation is needed.

- Synthetic Accessibility : The sec-butyl group may complicate synthesis compared to smaller N-substituents, impacting scalability.

- Biological Activity : Computational modeling could predict target interactions, leveraging similarities to benzodioxole-containing sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.